

In-Depth Technical Guide to the ^{13}C NMR Analysis of *cis*-3-Octene

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Compound of Interest

Compound Name: *cis*-3-Octene

Cat. No.: B076891

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of ***cis*-3-Octene**. Below, you will find detailed experimental and predicted data, methodologies, and visual representations to aid in the structural elucidation and characterization of this compound.

Introduction to ^{13}C NMR Spectroscopy of Alkenes

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. In the context of alkenes, such as ***cis*-3-Octene**, ^{13}C NMR provides valuable information regarding the electronic environment of both the sp^2 -hybridized carbons of the double bond and the surrounding sp^3 -hybridized carbons of the alkyl chains. The chemical shifts (δ) of the carbon atoms are influenced by factors such as hybridization, shielding effects, and the stereochemistry of the molecule.

Experimental Data

The experimental ^{13}C NMR spectral data for ***cis*-3-Octene** has been reported in the scientific literature. The definitive source for this data is the work of J.W. De Haan and L.J. Van De Ven, published in Organic Magnetic Resonance in 1973.

Experimental Protocol

The experimental data presented below was obtained under the following conditions:

- Instrument: Varian HA-100
- Solvent: Neat liquid (no solvent)
- Standard: CS₂ (Carbon Disulfide)

This methodology provides a baseline spectrum of the pure compound, free from solvent interference.

Quantitative ¹³C NMR Data for **cis-3-Octene** (Experimental)

The following table summarizes the experimentally determined ¹³C NMR chemical shifts for each carbon atom in **cis-3-Octene**. The carbon atoms are numbered according to standard IUPAC nomenclature, starting from the end of the carbon chain closest to the double bond.

Carbon Atom	Chemical Shift (δ, ppm)
C1	14.4
C2	20.7
C3	129.9
C4	125.5
C5	29.6
C6	32.1
C7	22.8
C8	14.1

Predicted ¹³C NMR Data

To provide a comparative reference, ¹³C NMR chemical shifts for **cis-3-Octene** were also predicted using computational methods. These prediction tools utilize extensive databases of known spectra and employ algorithms to estimate the chemical shifts based on the molecular structure.

Prediction Methodology

The predicted data was generated using an online ^{13}C NMR prediction tool that employs a combination of HOSE (Hierarchically Ordered Spherical description of Environment) codes and other machine learning algorithms.

Quantitative ^{13}C NMR Data for *cis*-3-Octene (Predicted)

The table below presents the predicted ^{13}C NMR chemical shifts for *cis*-3-Octene.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C1	14.2
C2	21.1
C3	130.5
C4	125.8
C5	29.3
C6	31.8
C7	22.5
C8	13.9

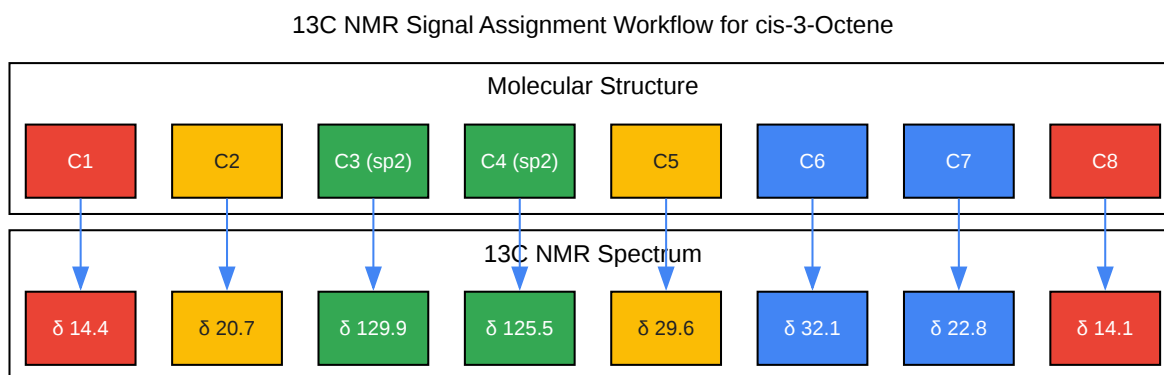
Data Comparison and Interpretation

A comparison of the experimental and predicted data reveals a high degree of correlation, validating the assignments of the carbon signals. The olefinic carbons (C3 and C4) exhibit the largest chemical shifts, as is characteristic for sp^2 -hybridized carbons. The upfield shifts of the allylic carbons (C2 and C5) are also consistent with their positions relative to the double bond. The slight variations between the experimental and predicted values can be attributed to the inherent limitations of the prediction algorithms and the specific experimental conditions.

Visualization of *cis*-3-Octene Structure and NMR Assignments

The following diagrams provide a visual representation of the **cis-3-Octene** molecule and the logical relationship of its carbon atoms to their respective ^{13}C NMR signals.

Caption: Molecular structure of **cis-3-Octene** with IUPAC numbering.



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Caption: Assignment of ^{13}C NMR signals to the carbon atoms of **cis-3-Octene**.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary data and visualizations for the accurate ^{13}C NMR analysis of **cis-3-Octene**. The combination of experimental and predicted data, along with clear methodologies, serves as a valuable resource for structural verification and further research.

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